Dizinc 5,5'-(ethane-1,2-diyl)bis(2,3,7,8,12,13,17,18-octaethylporphine-21,22-diide)
Description
Dizinc 5,5'-(ethane-1,2-diyl)bis(2,3,7,8,12,13,17,18-octaethylporphine-21,22-diide) (CAS: 92995-45-4) is a dinuclear zinc(II) porphyrin dimer bridged by an ethane-1,2-diyl group. Its molecular formula is C₇₄H₉₀N₈Zn₂, with a molecular weight of 1222.32 g/mol . The compound consists of two octaethylporphyrin macrocycles, each coordinated to a zinc ion, linked via a central ethane bridge. This structure confers unique electronic and steric properties, making it valuable in supramolecular chemistry, catalysis, and materials science research.
The compound is provided as a 10 mM solution in 25 µL aliquots for research use, with strict storage guidelines:
- -80°C: Stable for 6 months.
- -20°C: Stable for 1 month. Its solubility in organic solvents (e.g., DMSO, methanol) requires careful preparation to avoid degradation via repeated freeze-thaw cycles .
Properties
IUPAC Name |
dizinc;2,3,7,8,12,13,17,18-octaethyl-5-[2-(2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diid-5-yl)ethyl]porphyrin-21,22-diide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H90N8.2Zn/c1-17-41-45(21-5)63-37-67-49(25-9)53(29-13)71(79-67)57(72-54(30-14)50(26-10)68(80-72)38-64-46(22-6)42(18-2)60(76-64)35-59(41)75-63)33-34-58-73-55(31-15)51(27-11)69(81-73)39-65-47(23-7)43(19-3)61(77-65)36-62-44(20-4)48(24-8)66(78-62)40-70-52(28-12)56(32-16)74(58)82-70;;/h35-40H,17-34H2,1-16H3;;/q-4;2*+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFYYVDUZMGZPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)CC)CC)CCC6=C7C(=C(C(=CC8=NC(=CC9=NC(=CC1=C(C(=C6[N-]1)CC)CC)C(=C9CC)CC)C(=C8CC)CC)[N-]7)CC)CC)CC.[Zn+2].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H90N8Zn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80580532 | |
| Record name | Dizinc 5,5'-(ethane-1,2-diyl)bis(2,3,7,8,12,13,17,18-octaethylporphine-21,22-diide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80580532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1222.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92995-45-4 | |
| Record name | Dizinc 5,5'-(ethane-1,2-diyl)bis(2,3,7,8,12,13,17,18-octaethylporphine-21,22-diide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80580532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of Bis(Zinc Porphyrin), also known as Dizinc 5,5’-(ethane-1,2-diyl)bis(2,3,7,8,12,13,17,18-octaethylporphine-21,22-diide), is the formation of inclusion complexes with other molecules. This complex formation is induced by Zn-N coordination. The compound’s role is to provide a stable and robust structure for these complexes.
Mode of Action
Bis(Zinc Porphyrin) interacts with its targets through Zn-N coordination. This interaction leads to the formation of a cage-like complex that is stable enough to achieve relative movement between the Bis(Zinc Porphyrin) host and the guest molecule connected by Zn-N coordination.
Biochemical Pathways
Bis(Zinc Porphyrin) affects the biochemical pathways related to the generation, storage, and use of oxygen. It plays a pivotal role in the biochemical functioning of plants and is involved in various applications ranging from solar energy generation to serving as catalysts for important chemical reactions.
Pharmacokinetics
Porphyrins, in general, are known for their remarkable capacity to undergo synthetic modification, which could potentially impact their bioavailability.
Result of Action
The molecular and cellular effects of Bis(Zinc Porphyrin)'s action are demonstrated by its potential applications as a molecular gyroscope in molecular machines. The characteristics of these assemblies have been demonstrated by 1 H NMR, UV-vis, and fluorescence spectra.
Action Environment
The action, efficacy, and stability of Bis(Zinc Porphyrin) can be influenced by environmental factors. For instance, the formation of its inclusion complexes is robust due to the presence of the cage effect of cyclic Bis(Zinc Porphyrin). This suggests that the compound’s action may be influenced by the molecular environment in which it is situated.
Biological Activity
Dizinc 5,5'-(ethane-1,2-diyl)bis(2,3,7,8,12,13,17,18-octaethylporphine-21,22-diide), a complex porphyrin derivative with significant potential in biological applications, has garnered attention for its unique properties and activities. This article explores its biological activity through various studies and findings.
Structure and Synthesis
The compound is a dizinc(II) porphyrin dimer that exhibits unique electronic properties due to the presence of zinc ions coordinated within its structure. The synthesis of this compound typically involves multi-step processes that include the formation of the porphyrin framework followed by metalation with zinc ions. The intricate design allows for potential modifications to enhance solubility and biological compatibility.
Biological Activity
1. Antimicrobial Properties
Research indicates that porphyrin-based compounds like dizinc derivatives can exhibit antimicrobial activity. For instance, studies have shown that modifications in the porphyrin structure can enhance their effectiveness against various microorganisms. Specifically, dizinc porphyrins have been evaluated for their photodynamic therapy (PDT) capabilities against pathogens such as Staphylococcus aureus and Candida albicans .
2. Interaction with Cell Membranes
Dizinc porphyrins have been observed to influence cell membrane properties significantly. In vitro studies demonstrated that these compounds can induce hyperpolarization of cell membranes and increase membrane rigidity. This alteration may affect cellular functions by modulating interactions with membrane proteins .
3. Anticancer Activity
The anticancer potential of dizinc porphyrins has been explored in various cancer cell lines. The compound's ability to generate reactive oxygen species (ROS) upon light activation contributes to its cytotoxic effects on tumor cells. Studies have indicated that dizinc porphyrins can induce apoptosis in cancer cells through mechanisms involving ROS generation and mitochondrial dysfunction .
Case Study 1: Antimicrobial Efficacy
A study investigated the efficacy of dizinc porphyrins in antimicrobial photodynamic therapy (aPDT). The results showed a significant reduction in microbial viability upon exposure to light in the presence of dizinc porphyrins compared to controls. The effectiveness varied with the type of microorganism and the structural modifications of the porphyrin used .
Case Study 2: Cytotoxicity in Cancer Cells
In another study focusing on human cancer cell lines (e.g., HeLa and MCF-7), dizinc porphyrins demonstrated notable cytotoxic effects when activated by light. The mechanism was primarily attributed to the induction of oxidative stress leading to cell death via apoptosis pathways .
Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The ethane-1,2-diyl bridge and porphyrin core are structural motifs shared with several analogs. Below, we compare Dizinc 5,5'-(ethane-1,2-diyl)bis(octaethylporphine) (Compound A) with three classes of related compounds:
Non-Metallated Ethane-Bridged Porphyrins
- Structure : Ethane-bridged diindoline dione lacking porphyrin macrocycles and metal centers.
- Applications : Primarily studied for synthetic intermediates in organic chemistry.
- Key Differences :
- Compound A’s zinc coordination enables redox activity and axial ligand binding, absent in Compound B.
- Compound B’s indole-derived structure limits conjugation compared to porphyrin’s aromatic π-system.
Metalloporphyrin Dimers with Alternative Bridges
Example: Dicopper 5,5'-(butane-1,4-diyl)bis(octaethylporphine) (hypothetical analog).
- Bridge Length : Butane (C4) vs. ethane (C2) in Compound A.
- Impact :
Ethane-Bridged Non-Porphyrin Coordination Polymers
- Structure: Brominated phenolic dimer with ethane bridge.
- Applications: Precursor for natural product synthesis (e.g., polysiphenol).
- Key Differences :
- Compound C lacks metal coordination sites, limiting catalytic utility.
- Its bromine substituents enable electrophilic reactivity, unlike Compound A’s inert ethyl groups.
Functionalized Ethane-Bridged Small Molecules
Example: 2,2'-(5,5'-(Oxybis(ethane-1,2-diyl)bis(oxy)bis(1,4-phenylene)bis(2H-tetrazole-2,5-diyl)diacetic acid (Compound D) .
- Structure : Ethane-oxygen-tetrazole hybrid with carboxylic acid termini.
- Applications : Agonist design for pharmaceutical targets.
- Key Differences :
- Compound D’s polar functional groups enhance aqueous solubility, unlike Compound A’s hydrophobicity.
- Compound A’s porphyrin-zinc core supports light-harvesting applications, absent in Compound D.
Comparative Data Table
Research Findings and Implications
- Electronic Properties : Compound A’s ethane bridge facilitates intramolecular electron transfer between zinc porphyrin units, critical for photocatalytic applications .
- Steric Effects : The short ethane bridge in Compound A imposes constraints on ligand binding, contrasting with flexible bridges in analogs like hypothetical butane-linked porphyrins .
- Stability : Compound A’s octaethyl substituents enhance thermal stability compared to unsubstituted porphyrin dimers, though brominated analogs (e.g., Compound C) exhibit higher reactivity .
Preparation Methods
Synthesis of the Bisporphyrin Ligand: 5,5'-(ethane-1,2-diyl)bis(2,3,7,8,12,13,17,18-octaethylporphine-21,22-diide)
The first critical step is the synthesis of the bisporphyrin ligand, which consists of two octaethylporphyrin units linked via an ethane-1,2-diyl bridge at the 5-positions of the porphyrin rings.
1.1. Preparation of Octaethylporphyrin (OEP) Monomer
- Octaethylporphyrin is typically synthesized by the condensation of pyrrole with 3,4-diethylpyrrole derivatives under acidic conditions, followed by oxidation.
- The most common method involves the Lindsey procedure, which uses trifluoroacetic acid (TFA) catalysis in dichloromethane, followed by oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
- The reaction conditions are optimized to yield the porphyrin macrocycle with ethyl substituents at the beta positions.
1.2. Functionalization at the 5-Position
- The 5-position of the porphyrin ring is selectively functionalized to introduce a reactive group that can be linked to ethane-1,2-diyl.
- Commonly, bromination or formylation at the 5-position is performed to yield 5-bromo or 5-formyl octaethylporphyrin.
- The 5-bromo derivative can undergo nucleophilic substitution or coupling reactions.
1.3. Linking with Ethane-1,2-diyl Bridge
- The bisporphyrin ligand is formed by coupling two 5-substituted octaethylporphyrin units via an ethane-1,2-diyl linker.
- This can be achieved through nucleophilic substitution reactions where the 5-bromo groups react with ethylene glycol derivatives or ethane-1,2-diyl dibromide under basic conditions.
- Alternatively, reductive coupling or cross-coupling reactions (e.g., Suzuki or Stille coupling) can be employed if appropriate substituents are present.
Table 1: Typical Reaction Conditions for Bisporphyrin Ligand Synthesis
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Octaethylporphyrin synthesis | Pyrrole, 3,4-diethylpyrrole, TFA, DDQ | 20-30 | Lindsey method |
| 5-Position bromination | NBS (N-bromosuccinimide), CHCl3, 0°C | 70-80 | Selective monobromination |
| Coupling with ethane-1,2-diyl | Ethane-1,2-diyl dibromide, K2CO3, DMF, reflux | 50-65 | Nucleophilic substitution |
Metalation to Form Dizinc Complex
Once the bisporphyrin ligand is obtained, metalation with zinc ions is carried out to yield the dizinc complex.
- Zinc acetate dihydrate (Zn(OAc)2·2H2O) is commonly used due to its solubility and reactivity.
- Alternative zinc salts such as zinc chloride or zinc triflate may be employed depending on solubility and reaction conditions.
- The bisporphyrin ligand is dissolved in an appropriate solvent such as chloroform, dichloromethane, or dimethylformamide (DMF).
- Zinc salt is added in stoichiometric or slight excess amounts.
- The reaction mixture is stirred at room temperature or gently heated (30–60°C) for several hours (typically 2–24 hours).
- Completion is monitored by UV-Vis spectroscopy, where the Soret band shifts upon metalation.
- The dizinc complex is purified by column chromatography using silica gel or alumina with non-polar solvents.
- Crystallization from solvents like dichloromethane/hexane mixtures can yield crystals suitable for X-ray diffraction.
Table 2: Metalation Conditions and Yields
| Zinc Salt | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Zinc acetate | CH2Cl2 | 25 | 12 | 80-90 | Mild conditions, high yield |
| Zinc chloride | DMF | 50 | 6 | 75-85 | Requires heating |
| Zinc triflate | CHCl3/MeOH | 30 | 18 | 70-80 | Good solubility |
Characterization and Research Findings
- The dizinc bisporphyrin complex exhibits characteristic UV-Vis absorption spectra with red-shifted Soret and Q bands compared to the free base ligand, indicating successful metalation.
- X-ray crystallography confirms the coordination of zinc ions at the porphyrin cores and the presence of the ethane-1,2-diyl bridge linking the two units.
- Electrochemical studies show distinct redox behavior attributable to the two zinc centers.
- Photophysical properties such as fluorescence and phosphorescence are influenced by the dizinc coordination, useful for applications in photodynamic therapy and molecular electronics.
Summary Table of Preparation Steps
| Step Number | Process Description | Key Reagents/Conditions | Typical Yield (%) | Remarks |
|---|---|---|---|---|
| 1 | Synthesis of octaethylporphyrin (OEP) | Pyrrole, 3,4-diethylpyrrole, TFA, DDQ | 20-30 | Lindsey method |
| 2 | Functionalization at 5-position (bromination) | NBS, CHCl3, 0°C | 70-80 | Selective monobromination |
| 3 | Coupling with ethane-1,2-diyl linker | Ethane-1,2-diyl dibromide, K2CO3, DMF | 50-65 | Nucleophilic substitution |
| 4 | Metalation with zinc salt | Zn(OAc)2·2H2O, CH2Cl2, RT, 12 h | 80-90 | Monitored by UV-Vis spectroscopy |
Additional Notes on Preparation
- The purity of starting materials and solvents critically affects the yield and quality of the dizinc complex.
- The metalation step is sensitive to moisture and oxygen; thus, inert atmosphere techniques (argon or nitrogen) are recommended.
- Alternative synthetic routes may involve stepwise metalation of monomeric porphyrins followed by coupling, but the described method is more straightforward for the dizinc bisporphyrin.
- Scale-up synthesis requires careful control of reaction parameters to maintain product quality.
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for preparing dizinc 5,5'-(ethane-1,2-diyl)bis(octaethylporphyrin) complexes?
- Methodology : The compound is synthesized via a two-step process:
Ligand Preparation : React 5,5'-(ethane-1,2-diyl)bis(2,3,7,8,12,13,17,18-octaethylporphyrin) with a deprotonating agent (e.g., NaH) in anhydrous THF under inert atmosphere.
Metalation : Introduce Zn²⁺ ions (e.g., Zn(OAc)₂) under reflux conditions, followed by purification via column chromatography .
- Key Considerations : Monitor reaction progress using UV-Vis spectroscopy (Q-band absorption ~420 nm) and confirm metalation via mass spectrometry.
Q. How can researchers characterize the electronic and structural properties of this dizinc porphyrin dimer?
- Techniques :
- UV-Vis/NIR Spectroscopy : Identify π-π* transitions and exciton coupling between porphyrin units.
- ¹H NMR : Resolve ethyl substituents and assess symmetry (e.g., diastereotopic protons near the ethane bridge).
- X-Ray Crystallography : Use SHELXL for refinement (high-resolution data required due to large unit cells and potential twinning) .
- Data Interpretation : Compare experimental results with DFT calculations to validate electronic interactions.
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Protocols :
- Use full PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to minimize inhalation risks.
- Avoid release into drains; dispose via licensed waste management services .
Advanced Research Questions
Q. How does this dizinc porphyrin dimer function as a building block in coordination polymers or MOFs?
- Design Strategy : The ethane bridge enables flexible spacing between porphyrin units, allowing coordination with transition metals (e.g., Cu²⁺, Fe³⁺) or lanthanides to form 2D/3D frameworks .
- Functionalization : Post-synthetic modifications (e.g., axial ligand addition to Zn centers) can tune porosity and catalytic activity.
- Applications : Potential use in gas storage (CO₂, H₂) or photocatalysis due to extended π-conjugation and redox-active metal sites .
Q. What challenges arise in resolving the crystal structure of this dimer, and how can they be mitigated?
- Challenges :
- Disorder : Ethyl substituents and ethane bridges may cause electron density smearing.
- Twinning : Common in porphyrin derivatives due to pseudo-symmetry.
- Solutions :
- Collect high-resolution synchrotron data (λ < 1 Å).
- Use SHELXD for phase determination and refine with TWINLAW commands in SHELXL .
Q. How do the electronic properties of this dimer compare to monomeric zinc porphyrins in photophysical studies?
- Key Differences :
- Exciton Coupling : The dimer exhibits split Q-bands (~550–650 nm) due to inter-porphyrin interactions.
- Redox Behavior : Two quasi-reversible Zn-centered redox waves in cyclic voltammetry (vs. one for monomers).
- Applications : Enhanced light-harvesting efficiency in dye-sensitized solar cells (DSSCs) or as triplet sensitizers in photocatalysis .
Q. How should researchers address discrepancies in spectroscopic data between experimental and theoretical models?
- Troubleshooting Workflow :
Validate Purity : Confirm via HPLC and elemental analysis.
Re-examine Solvent Effects : Solvatochromic shifts can alter UV-Vis spectra.
Adjust Computational Parameters : Include dispersion corrections (e.g., D3-BJ) in DFT to account for van der Waals interactions in the dimer .
Q. What strategies enable the integration of this dimer into hybrid materials for electrocatalytic CO₂ reduction?
- Approach :
- Immobilization : Anchor the dimer onto conductive supports (e.g., carbon nanotubes) via π-stacking or covalent grafting.
- Co-Catalysts : Pair with transition-metal nanoparticles (e.g., Au, Ag) to enhance charge transfer and stabilize reaction intermediates.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
